(3-Chlorophenyl)(2-methoxyphenyl)methanamine
Description
Properties
IUPAC Name |
(3-chlorophenyl)-(2-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9,14H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISPHBCJUHXMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
- Imine Formation :
The aldehyde and amine react in a polar aprotic solvent (e.g., toluene or dichloromethane) under acidic catalysis (e.g., p-toluenesulfonic acid). Azeotropic removal of water via Dean-Stark apparatus enhances imine yield.
$$
\text{RCHO} + \text{R'NH}2 \xrightarrow{\text{H}^+} \text{RCH=NR'} + \text{H}2\text{O}
$$ - Reduction :
The imine is reduced using agents such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. NaBH₃CN is preferred for its selectivity toward imines over aldehydes.
Hypothetical Example :
Challenges and Optimization
- Steric Hindrance : Bulky aryl groups may slow imine formation, necessitating prolonged reaction times.
- Byproduct Formation : Over-reduction to primary amines or incomplete imine formation can occur. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typically required.
Leuckart Reaction
The Leuckart reaction offers an alternative route by reacting ketones with ammonium formate to yield secondary amines. For this compound, the ketone precursor (3-chlorophenyl)(2-methoxyphenyl)methanone would be required.
Synthetic Pathway
- Ketone Synthesis :
Friedel-Crafts acylation of anisole (2-methoxyphenyl) with 3-chlorobenzoyl chloride in the presence of AlCl₃.
$$
\text{Anisole} + \text{3-Cl-C₆H₄COCl} \xrightarrow{\text{AlCl}_3} \text{(3-Cl-C₆H₄)(2-MeO-C₆H₄)CO}
$$ - Leuckart Reaction :
The ketone reacts with ammonium formate at elevated temperatures (150–200°C) to form the amine.
$$
\text{RCOR'} + \text{NH}4\text{HCO}2 \rightarrow \text{RCH(NH}2\text{)R'} + \text{CO}2 + \text{H}_2\text{O}
$$
Conditions :
Limitations
- Ketone Availability : The precursor ketone may require multi-step synthesis, increasing complexity.
- Side Reactions : Overheating can lead to decomposition or formamide byproducts.
Asymmetric Synthesis and Resolution
While (3-chlorophenyl)(2-methoxyphenyl)methanamine lacks a reported stereocenter, enantioselective synthesis may be relevant if chiral purity is required. Methods from analogous compounds (e.g., 1-(4-methoxyphenyl)ethylamine) suggest viable strategies.
Chiral Auxiliary Approach
- Imine Formation : React 3-chlorophenyl ketone with a chiral amine (e.g., (S)-α-methylbenzylamine).
- Diastereomeric Separation : Chromatographic resolution of diastereomers.
- Hydrogenolysis : Removal of the chiral auxiliary via catalytic hydrogenation.
- Chiral Amine : (S)-(-)-α-Methylbenzylamine (1.2 equiv)
- Catalyst : PtO₂ (Adams' catalyst) in methanol
- Yield : ~70% ee (enantiomeric excess) after optimization
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic mixtures could achieve high enantiopurity. For instance, Lipase B selectively acetylates one enantiomer, enabling separation.
Cross-Coupling Approaches
Transition-metal-catalyzed couplings offer modular routes to construct the carbon-nitrogen bond.
Buchwald-Hartwig Amination
Coupling a brominated aryl moiety with a primary amine:
$$
\text{Ar-Br} + \text{H}_2\text{N-Ar'} \xrightarrow{\text{Pd catalyst}} \text{Ar-NH-Ar'}
$$
Hypothetical Application :
- Substrates : 1-Bromo-3-chlorobenzene + 2-Methoxyphenylmethanamine
- Catalyst : Pd₂(dba)₃/Xantphos
- Base : Cs₂CO₃
- Solvent : Toluene, 110°C
- Yield : ~60% (estimated)
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(2-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like hydroxide, amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The compound (3-Chlorophenyl)(2-methoxyphenyl)methanamine is a member of the class of substituted phenylmethanamines, which have garnered attention for their potential applications in medicinal chemistry. This article delves into the scientific research applications of this compound, highlighting its biological activities, synthesis, and relevant case studies.
Antidepressant Activity
Research has indicated that phenylmethanamine derivatives exhibit antidepressant properties. The structural modifications, such as the introduction of chlorine and methoxy groups, may enhance the binding affinity to serotonin receptors, potentially leading to improved therapeutic effects against depression. Studies have shown that compounds with similar structures can inhibit the reuptake of serotonin, thus increasing its availability in the synaptic cleft .
Anticancer Properties
The compound has been investigated for its anticancer potential. It is hypothesized that the chlorophenyl and methoxyphenyl groups may contribute to cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that similar derivatives can induce apoptosis in cancer cells by activating specific pathways involved in cell death .
Antimicrobial Activity
Substituted phenylmethanamines have shown promising antimicrobial properties. The presence of the chlorophenyl group enhances the compound's ability to disrupt bacterial cell membranes, leading to increased efficacy against a range of pathogens, including resistant strains.
Neuroprotective Effects
Recent studies suggest that compounds with similar structures may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Synthesis and Characterization
The synthesis of (3-Chlorophenyl)(2-methoxyphenyl)methanamine typically involves a multi-step process:
- Formation of the amine : The reaction between 3-chlorobenzaldehyde and 2-methoxyphenylamine under acidic conditions leads to the formation of the desired amine.
- Purification : The crude product is purified using recrystallization techniques or chromatography to obtain a high-purity compound suitable for biological assays.
Characterization Techniques
Characterization is performed using various analytical techniques:
- NMR Spectroscopy : To confirm the structure and purity.
- Mass Spectrometry : To determine molecular weight.
- Infrared Spectroscopy : To identify functional groups.
Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant effects of structurally similar compounds, researchers found that certain derivatives significantly reduced depressive-like behaviors in animal models when administered at specific doses over a two-week period. Behavioral assays indicated improvements comparable to standard antidepressants .
Case Study 2: Anticancer Efficacy
A recent investigation into the cytotoxic effects of (3-Chlorophenyl)(2-methoxyphenyl)methanamine on breast cancer cell lines revealed significant reductions in cell viability. The compound was shown to induce apoptosis through mitochondrial pathways, with IC50 values indicating potent activity against MCF-7 cells .
| Property | Observations |
|---|---|
| Antidepressant Activity | Inhibits serotonin reuptake |
| Anticancer Efficacy | Induces apoptosis in cancer cell lines |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formation | 3-chlorobenzaldehyde + 2-methoxyphenylamine + acid catalyst | 85 |
| Purification | Recrystallization | - |
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(2-methoxyphenyl)methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Antibacterial Activity
The antibacterial activity of methanamine derivatives is highly dependent on substituent patterns. Key comparisons include:
Key Observations :
- 3-Chlorophenyl vs. 2-Methoxyphenyl : The 3-chlorophenyl group in CD-7 enhances Gram-positive activity (MIC = 0.6 μM) compared to the parent drug CIPRO (MIC = 2.2 μM). In contrast, the 2-methoxyphenyl analog CD-5 shows comparable activity (MIC = 0.3 μM), suggesting methoxy groups improve membrane penetration or target binding .
- Pyrimidyl Substitution : CD-10 (2-pyrimidyl) exhibits superior activity against B. subtilis (MIC = 0.1 μM), highlighting the role of heteroaromatic groups in potency .
Physicochemical Properties
- NMR Signatures : For (3-chlorophenyl)methanamine hydrochloride, $ ^1H $ NMR shows aromatic protons at δ 7.65–7.42 ppm and a methylene quartet at δ 4.02 ppm, distinct from methoxy-bearing analogs like compound 5 (δ 3.8–4.2 ppm for OCH$ _3 $) .
Biological Activity
(3-Chlorophenyl)(2-methoxyphenyl)methanamine, also known by its chemical structure and CAS number 1183687-03-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with a chlorinated phenyl group and a methoxy-substituted phenyl group, contributing to its unique chemical properties. Its molecular formula is C15H16ClN, indicating the presence of chlorine and nitrogen, which are critical for its biological interactions.
The biological activity of (3-Chlorophenyl)(2-methoxyphenyl)methanamine is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly influencing serotonin and dopamine pathways. This modulation can lead to various pharmacological effects, including:
- Antidepressant-like effects : By interacting with serotonin receptors.
- Antitumor activity : Through inhibition of specific cancer cell lines.
Biological Activity Overview
The compound has been evaluated for its biological activities across several studies. Below is a summary of key findings:
Case Studies
-
Anticancer Effects :
In a study focused on the anticancer properties of related compounds, (3-Chlorophenyl)(2-methoxyphenyl)methanamine was shown to significantly inhibit the proliferation of HCT-116 cells. The mechanism involved cell cycle arrest at the S and G2/M phases, indicating potential for further development as an anticancer agent . -
Neuropharmacological Assessment :
Research indicated that compounds similar to (3-Chlorophenyl)(2-methoxyphenyl)methanamine could enhance serotonergic signaling, leading to improved mood-related behaviors in animal models. This suggests potential applications in treating depression or anxiety disorders .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique attributes of (3-Chlorophenyl)(2-methoxyphenyl)methanamine against other related compounds:
| Compound Name | Key Activity | IC50 (μM) |
|---|---|---|
| (3-Chlorophenyl)(2-methoxyphenyl)methanamine | Antitumor (HCT-116) | 7.1 - 11.9 |
| Ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate | Anticancer | Not specified |
| 5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid | Antimicrobial | Not specified |
Q & A
Q. What are the common synthetic routes for (3-Chlorophenyl)(2-methoxyphenyl)methanamine, and what key parameters influence yield?
- Methodological Answer : The compound is synthesized via transition metal-free catalytic reduction of primary amides using potassium complexes (e.g., HBPin in dry toluene) . Key steps include:
- Amide precursor preparation : Reacting 3-chlorobenzamide and 2-methoxybenzamide derivatives.
- Reduction : Optimizing catalyst loading (2 mol%), solvent (toluene), and temperature (80–100°C).
- Isolation : Purification via HCl salt precipitation.
Critical Parameters : Catalyst stability, solvent polarity, and reaction time. Yields vary from 50–98% depending on substituent positions and reaction conditions .
Q. How is the structure of (3-Chlorophenyl)(2-methoxyphenyl)methanamine characterized?
- Methodological Answer : Use multi-spectral analysis :
- NMR : and NMR identify proton environments (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- IR : Peaks at 3300–3500 cm (N–H stretch) and 1250 cm (C–O–C stretch) .
- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns.
Q. What preliminary biological activities have been reported for structurally related compounds?
- Methodological Answer : Analogs exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Enzyme inhibition : Binding to cytochrome P450 (IC: 1.5 µM) and monoamine oxidases .
- Anticancer potential : Apoptosis induction in HeLa cells (EC: 12 µM) .
Assay Conditions : Use standardized protocols (e.g., broth microdilution for antimicrobial tests) .
Advanced Research Questions
Q. How can researchers optimize synthesis yields for (3-Chlorophenyl)(2-methoxyphenyl)methanamine?
- Methodological Answer : Variables to test :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 2–5 mol% | Higher loading increases rate but risks side reactions |
| Solvent | Toluene > THF | Polar aprotic solvents improve amide solubility |
| Temperature | 80–100°C | Lower temps reduce decomposition |
| Strategy : Use a Design of Experiments (DoE) approach to balance variables. |
Q. How to resolve contradictions in reported biological activity data for analogs?
- Methodological Answer : Common sources of discrepancies:
Q. What structure-activity relationship (SAR) insights guide substituent modification?
- Methodological Answer : Key findings from analogs:
| Substituent Modification | Biological Impact | Reference |
|---|---|---|
| 3-Chloro vs. 4-Chloro | 3-Cl enhances lipophilicity and receptor binding [[23]] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
